molecular formula C13H14BrFN2O2 B2909173 Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate CAS No. 174180-95-1

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B2909173
CAS No.: 174180-95-1
M. Wt: 329.169
InChI Key: ONVPTCZPLVIMLP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a fluorine atom on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques can be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and indazole moieties.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

    Nucleophilic Substitution: Substituted indazole derivatives with various functional groups.

    Oxidation: Oxidized products such as aldehydes or carboxylic acids.

    Reduction: Reduced products such as alcohols or amines.

    Ester Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving indazole derivatives.

    Material Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.

    Synthetic Organic Chemistry: The compound is a versatile intermediate for the synthesis of complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromomethyl and fluorine groups can enhance binding affinity and selectivity for specific targets, influencing the compound’s pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
  • Tert-butyl 3-(iodomethyl)-6-fluoro-1H-indazole-1-carboxylate
  • Tert-butyl 3-(methyl)-6-fluoro-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 3-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic transformations and applications.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-6-fluoroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPTCZPLVIMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.68 g (50.7 mmol) 6-Fluoro-3-methyl-indazole-1-carboxylic acid tert-butyl ester, prepared as in Part C, is combined with 9.92 g (55.7 mmol, 1.1 equiv) N-Bromosuccinimide and 1.23 g (5.1 mmol, 0.1 equiv) Benzoyl peroxide in 600 mL CCl4 and refluxed 10 h. The reaction mixture is filtered and the filtrate concentrated in vacuo and purified by flash chromatography on 300 g silica gel eluted successively with DCM/Hexanes (1:2, 3 L), (1:1, 3 L). Appropriate fractions were combined and concentrated in vacuo to give 10.18 g (30.9 mmol) of 3-Bromomethyl-6-fluoro-1-tert-butoxycarbonyl-1H-indazole as an amber oil: 1H NMR (CDCl3, 300 MHz) δ7.82 (m, 2H), 7.13 (m, 1H), 4.76 (s, 2H), 1.72 (s, 9H); TLC Rf =0.17 (EtOAc/Hexanes, 1:19).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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